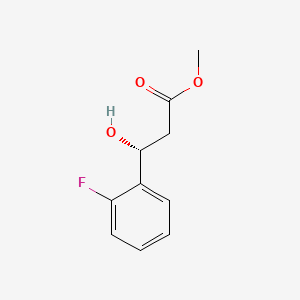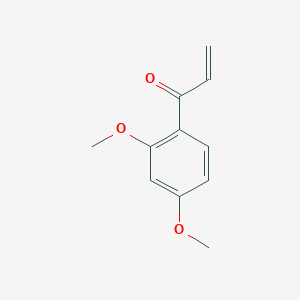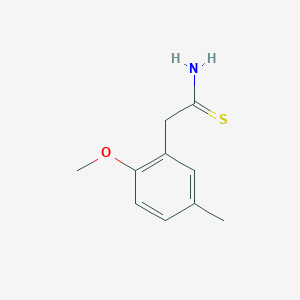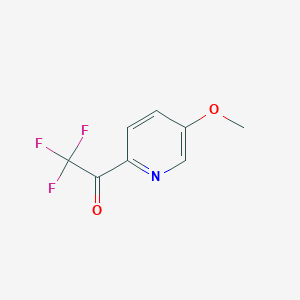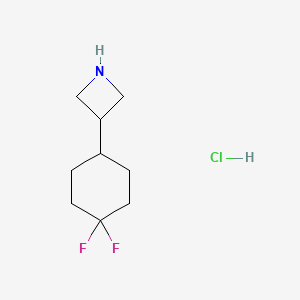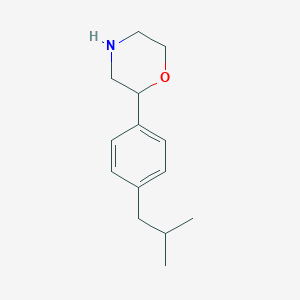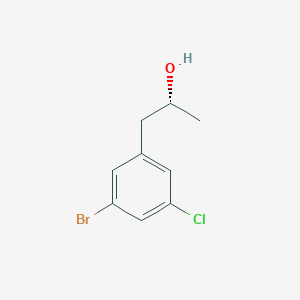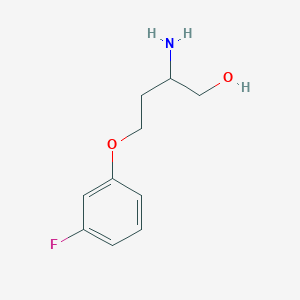
2-Amino-4-(3-fluorophenoxy)butan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-4-(3-fluorophenoxy)butan-1-ol is an organic compound with the molecular formula C10H14FNO2 This compound features a butanol backbone with an amino group at the second position and a fluorophenoxy group at the fourth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(3-fluorophenoxy)butan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluorophenol and 4-chlorobutan-1-ol.
Reaction Conditions: The reaction between 3-fluorophenol and 4-chlorobutan-1-ol is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) to form 4-(3-fluorophenoxy)butan-1-ol.
Amination: The intermediate 4-(3-fluorophenoxy)butan-1-ol is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-4-(3-fluorophenoxy)butan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form a primary amine.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Formation of 2-Amino-4-(3-fluorophenoxy)butan-2-one.
Reduction: Formation of 2-Amino-4-(3-fluorophenoxy)butane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Amino-4-(3-fluorophenoxy)butan-1-ol has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Amino-4-(3-fluorophenoxy)butan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the fluorophenoxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-4-(4-fluorophenoxy)butan-1-ol: Similar structure but with the fluorine atom at a different position.
2-Amino-4-(3-chlorophenoxy)butan-1-ol: Similar structure but with a chlorine atom instead of fluorine.
2-Amino-4-(3-methylphenoxy)butan-1-ol: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-Amino-4-(3-fluorophenoxy)butan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H14FNO2 |
|---|---|
Peso molecular |
199.22 g/mol |
Nombre IUPAC |
2-amino-4-(3-fluorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H14FNO2/c11-8-2-1-3-10(6-8)14-5-4-9(12)7-13/h1-3,6,9,13H,4-5,7,12H2 |
Clave InChI |
QLYDBVUSZFTUNP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)F)OCCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


